molecular formula C6H11N3O2S2 B2363366 4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 1179647-97-2

4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2363366
CAS No.: 1179647-97-2
M. Wt: 221.29
InChI Key: RCHWIQFOAPAHCA-UHFFFAOYSA-N
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Description

4-(2-Methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

    Introduction of the Methanesulfonylethyl Group: The methanesulfonylethyl group can be introduced through a nucleophilic substitution reaction using methanesulfonyl chloride and an appropriate ethyl derivative.

    Thiol Group Addition: The thiol group is introduced through a thiolation reaction, often using thiourea or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfides.

    Substitution: The triazole ring and the methanesulfonylethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-(2-Methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol: shares similarities with other triazole derivatives, such as:

Uniqueness

  • Unique Functional Groups : The presence of both the methanesulfonylethyl group and the thiol group distinguishes it from other triazole derivatives.
  • Specific Applications : Its unique chemical structure allows for specific applications in various fields, particularly in the development of pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

3-methyl-4-(2-methylsulfonylethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S2/c1-5-7-8-6(12)9(5)3-4-13(2,10)11/h3-4H2,1-2H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHWIQFOAPAHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1CCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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